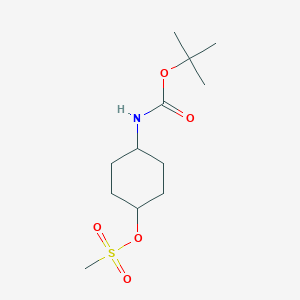

trans-4-(Boc-amino)cyclohexyl methanesulfonate

Übersicht

Beschreibung

“trans-4-(Boc-amino)cyclohexyl methanesulfonate” is a chemical compound with the CAS Number: 177545-89-0 . It has a molecular weight of 293.38 and is a yellow to brown solid . It is used in the field of organic synthesis due to its unique properties.

Molecular Structure Analysis

The IUPAC name of this compound is 4-[(tert-butoxycarbonyl)amino]cyclohexyl methanesulfonate . The InChI code is 1S/C12H23NO5S/c1-12(2,3)17-11(14)13-9-5-7-10(8-6-9)18-19(4,15)16/h9-10H,5-8H2,1-4H3,(H,13,14)/t9-,10- .Physical And Chemical Properties Analysis

This compound is a yellow to brown solid . and should be stored at a temperature of 2-8°C . The shipping temperature is normal .Wissenschaftliche Forschungsanwendungen

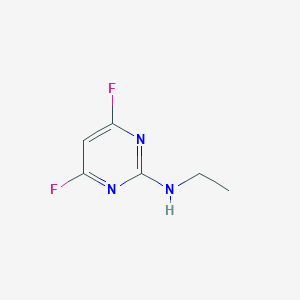

Synthesis of Cariprazine

One specific application of “trans-4-(Boc-amino)cyclohexyl methanesulfonate” is in the synthesis of cariprazine . Cariprazine is a novel antipsychotic acting on dopamine D3/D2 receptors . This compound plays a crucial role in the production of this important medication.

Research and Development

As a specialized chemical, “trans-4-(Boc-amino)cyclohexyl methanesulfonate” is primarily used in research and development . Scientists and researchers may use this compound to explore new reactions, develop new synthetic methods, or create new compounds.

Pharmaceutical Industry

Given its role in the synthesis of cariprazine, “trans-4-(Boc-amino)cyclohexyl methanesulfonate” is likely to find applications in the pharmaceutical industry . It could be used in the production of other drugs that act on similar receptors or have similar structures.

Safety and Hazards

Wirkmechanismus

Target of Action

Trans-4-(Boc-amino)cyclohexyl methanesulfonate is a chemical compound used in organic synthesis It is known to be an important intermediate in the synthesis of various drugs .

Mode of Action

It is known to participate in organic synthesis reactions as an intermediate . The compound’s interaction with its targets and the resulting changes would depend on the specific synthesis pathway in which it is used.

Biochemical Pathways

As an intermediate in organic synthesis, it is likely involved in various biochemical pathways depending on the final product of the synthesis .

Result of Action

As an intermediate in drug synthesis, its effects would be dependent on the final drug product and its mechanism of action .

Eigenschaften

IUPAC Name |

[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5S/c1-12(2,3)17-11(14)13-9-5-7-10(8-6-9)18-19(4,15)16/h9-10H,5-8H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDUFGPZEKPRSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619362 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]cyclohexyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

177545-89-0 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]cyclohexyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B62121.png)